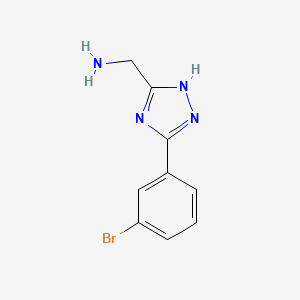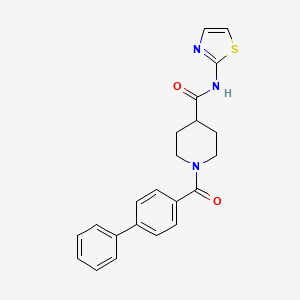
1-(biphenyl-4-ylcarbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-([1,1’-biphenyl]-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl group, a thiazole ring, and a piperidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([1,1’-biphenyl]-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl and thiazole intermediates. The biphenyl intermediate can be synthesized through a Suzuki coupling reaction, while the thiazole ring is often prepared via a Hantzsch thiazole synthesis. These intermediates are then coupled with piperidine-4-carboxamide under specific reaction conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Suzuki coupling and controlled temperature conditions for the Hantzsch synthesis. The final coupling step may be carried out in a solvent system that facilitates the reaction and allows for easy purification of the product.
Chemical Reactions Analysis
Types of Reactions
1-([1,1’-biphenyl]-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-([1,1’-biphenyl]-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent, particularly against coronaviruses.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-([1,1’-biphenyl]-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. In the context of its antiviral activity, the compound inhibits viral replication by targeting viral enzymes and disrupting their function. This inhibition is achieved through the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Similar Compounds
NCGC2955: A structurally related piperidine-4-carboxamide compound with similar antiviral activity.
153: Another analog with comparable efficacy against coronaviruses.
Uniqueness
1-([1,1’-biphenyl]-4-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in multiple fields of research.
Properties
Molecular Formula |
C22H21N3O2S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(4-phenylbenzoyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H21N3O2S/c26-20(24-22-23-12-15-28-22)18-10-13-25(14-11-18)21(27)19-8-6-17(7-9-19)16-4-2-1-3-5-16/h1-9,12,15,18H,10-11,13-14H2,(H,23,24,26) |
InChI Key |
HYVSSUUDAXACLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-9-methyl-4-oxo-N-phenethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14867615.png)
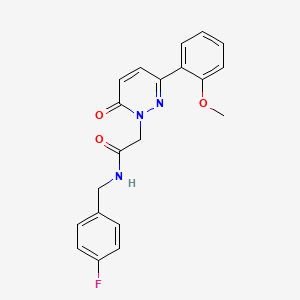

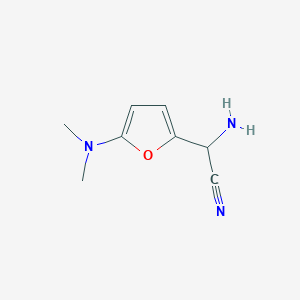
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B14867633.png)
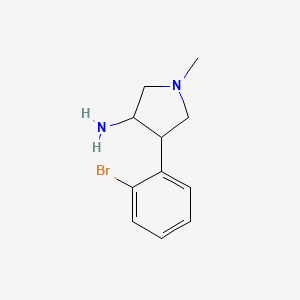
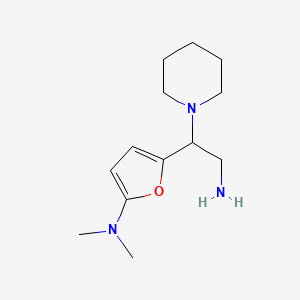

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)pentanamide](/img/structure/B14867657.png)


